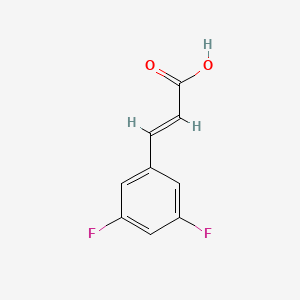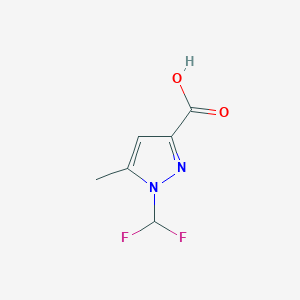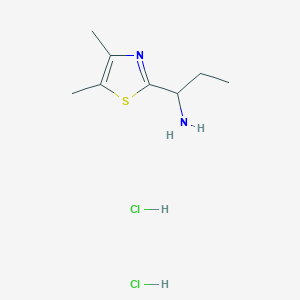
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine
説明
“1-(4,5-Dimethylthiazol-2-yl)propan-1-amine” is a chemical compound that is closely related to the tetrazolium dye MTT . The MTT assay is a colorimetric assay for assessing cell metabolic activity . NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present . These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various scientific papers . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is closely related to the tetrazolium dye MTT . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its reduction to formazan in the MTT assay . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .科学的研究の応用
Generation of Structurally Diverse Compounds
- Diverse Compound Synthesis : 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine serves as a starting material for synthesizing various compounds. It participates in alkylation and ring closure reactions, leading to the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines, among others, showcasing its utility in generating structurally diverse libraries (Roman, 2013).
Modification of Hydrogels for Medical Applications
- Hydrogel Modification : This compound is used in modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the hydrogels' swelling properties and thermal stability, making them suitable for medical applications like antibacterial and antifungal uses (Aly & El-Mohdy, 2015).
Antimicrobial and Anticancer Properties
- Biological Activities : this compound-related compounds demonstrate notable biological activities. Compounds derived from it have shown strong antimicrobial activity and potential in DNA protection against oxidative damage. They also exhibit cytotoxicity against certain cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).
Structural and Spectroscopic Studies
- Chemical Structure Analysis : This compound is pivotal in the synthesis of aminothiazole derivatives. Studies focus on their chemical structure using spectroscopic techniques and density functional theory, providing insights into their bioactive potential (Adeel et al., 2017).
DNA Cleavage and Antioxidant Properties
- DNA Cleavage and Antioxidant Activity : Derivatives of this compound, when used in metal complexes, have shown significant nuclease activity and antioxidant properties. These findings suggest potential applications in biochemistry and pharmaceuticals (Babu et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitor : Thiazoles synthesized from this compound are effective as corrosion inhibitors for copper, demonstrating around 90% efficiency in certain conditions. This suggests their utility in materials science, especially in preventing metal corrosion (Farahati et al., 2019).
Development of Dynamin GTPase Inhibitors
- Dynamin GTPase Inhibition : It's instrumental in the development of second-generation dynamin GTPase inhibitors, showing promise in cell biology research and potential therapeutic applications (Gordon et al., 2013).
作用機序
Target of Action
The primary target of 1-(4,5-Dimethylthiazol-2-yl)propan-1-amine is the mitochondrial dehydrogenases present in viable cells . These enzymes play a crucial role in the electron transport chain, a key process in cellular respiration that generates ATP, the energy currency of the cell.
Mode of Action
This compound, also known as MTT, is a water-soluble yellow dye that is readily taken up by viable cells . Once inside the cell, it is reduced by the action of mitochondrial dehydrogenases to a water-insoluble blue formazan . This reduction process is indicative of cellular metabolic activity and viability.
Biochemical Pathways
The reduction of MTT by mitochondrial dehydrogenases is part of the cellular respiration process, specifically the electron transport chain. This pathway is responsible for the production of ATP, the main energy source for cellular processes . The formation of formazan, therefore, indicates the cell’s metabolic activity and viability .
Pharmacokinetics
Due to the polar nature of the thiazole ring, it is expected that the compound would have improved pharmacokinetic parameters . The thiazole moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The reduction of MTT to formazan is a direct measure of cellular metabolic activity. Metabolically active cells will reduce more MTT, producing more formazan, which can be quantified calorimetrically . This provides a measure of cell viability, with higher formazan production indicating a larger number of viable cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the solution . Additionally, the metabolic activity of the cells, which can be influenced by factors such as nutrient availability and temperature, will affect the rate of MTT reduction .
生化学分析
Biochemical Properties
1-(4,5-Dimethylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are crucial for the compound’s antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative damage .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by increasing the activity of key metabolic enzymes, thereby promoting energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of antioxidant enzymes, enhancing their activity and promoting the detoxification of reactive oxygen species . It also modulates gene expression by activating transcription factors such as Nrf2, which leads to the upregulation of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its antioxidant properties and continues to protect cells from oxidative damage even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects by enhancing antioxidant defenses and improving cellular function . At high doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism . The compound enhances the activity of key metabolic enzymes, leading to increased metabolic flux and improved energy production . Additionally, it affects metabolite levels by promoting the synthesis of antioxidant molecules and reducing the accumulation of reactive oxygen species .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its antioxidant effects . It accumulates in tissues with high oxidative stress levels, such as the liver and kidneys, providing targeted protection against oxidative damage .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and promotes the detoxification of reactive oxygen species . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in combating oxidative stress .
特性
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXJDEYOCZAXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




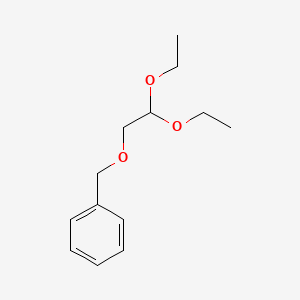
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
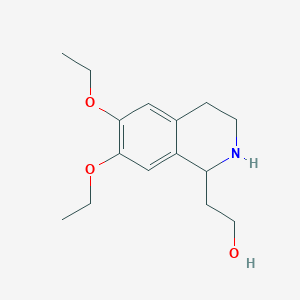
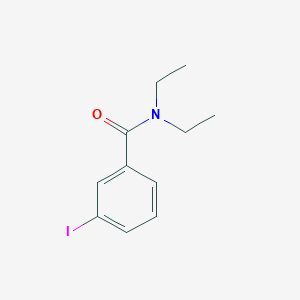

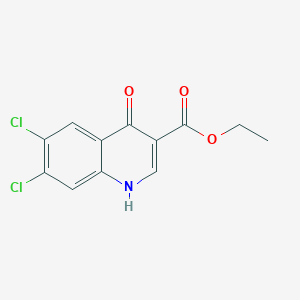




![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
